DZ2002 is a novel compound that acts as a reversible inhibitor of S-adenosyl-l-homocysteine hydrolase, a crucial enzyme involved in various biochemical processes. This compound has garnered attention for its therapeutic potential in treating inflammatory and autoimmune diseases, particularly systemic sclerosis. DZ2002 has been shown to modulate the pathological processes associated with these conditions by affecting signaling pathways related to fibrosis and inflammation.
DZ2002 was synthesized at the Shanghai Institute of Materia Medica in China. It belongs to the class of S-adenosyl-l-homocysteine hydrolase inhibitors, which are compounds that target the enzyme responsible for hydrolyzing S-adenosyl-l-homocysteine into adenosine and homocysteine. The chemical structure of DZ2002 is characterized by its unique molecular configuration, which allows it to effectively bind to the active site of the target enzyme.
The synthesis of DZ2002 involves several steps that ensure the purity and efficacy of the compound. The process begins with selecting appropriate precursors that undergo various chemical reactions, including condensation and purification techniques. The final product is typically characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
In one study, DZ2002 was synthesized through a multi-step reaction involving specific reagents under controlled conditions to optimize yield and minimize by-products . The synthesis process is critical as it directly impacts the biological activity of the compound.
DZ2002 has a well-defined molecular structure that can be represented by its chemical formula, CAS number 33231-14-0, and specific three-dimensional conformation. The compound's structure allows it to interact effectively with biological targets, particularly S-adenosyl-l-homocysteine hydrolase.
The molecular docking studies reveal that DZ2002 fits snugly within the active site of the enzyme SahH from Pseudomonas aeruginosa, indicating strong binding affinity. The docking results suggest that DZ2002 occupies critical regions necessary for enzymatic activity, thus inhibiting its function .
DZ2002 participates in various biochemical reactions primarily through its inhibition of S-adenosyl-l-homocysteine hydrolase. By blocking this enzyme, DZ2002 disrupts the normal metabolic pathways involving S-adenosyl-l-homocysteine, leading to altered levels of adenosine and homocysteine within cells.
In experimental models, DZ2002 has been shown to significantly reduce the expression of profibrotic markers in fibroblasts treated with transforming growth factor-beta1, demonstrating its potential to modulate fibrotic responses in tissues . This action is crucial for therapeutic applications targeting fibrosis-related diseases.
The mechanism of action of DZ2002 involves its interaction with S-adenosyl-l-homocysteine hydrolase, leading to reduced enzyme activity. This inhibition results in decreased levels of S-adenosyl-l-homocysteine, which is pivotal in regulating various cellular processes including methylation reactions.
Research indicates that DZ2002 effectively reverses profibrotic phenotypes in fibroblasts by modulating signaling pathways associated with inflammation and fibrosis, particularly through the TGF-beta/Smad signaling pathway . This modulation helps alleviate symptoms associated with systemic sclerosis and other fibrotic diseases.
DZ2002 exhibits several notable physical and chemical properties:
These properties are critical for determining how DZ2002 can be formulated for therapeutic use, influencing factors such as dosage forms and routes of administration.
DZ2002 shows promise in various scientific applications:
The ongoing research into DZ2002's mechanisms may lead to broader applications in pharmacology, particularly concerning diseases characterized by excessive fibrosis or inflammatory responses .
SAHH (EC 3.3.1.1) is a pivotal cellular enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (Ado) and L-homocysteine (Hcy). This reaction is the sole route for SAH elimination in mammalian cells. SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases), which regulate over 150 transmethylation reactions involving DNA, RNA, proteins, lipids, and small molecules [4] [9].
The SAHH-catalyzed reaction maintains low cellular SAH concentrations, enabling SAM-dependent methylation to proceed unimpeded. Immune cells exhibit exceptional sensitivity to transmethylation inhibition due to their reliance on methylation for:
SAHH inhibition elevates intracellular SAH, leading to competitive inhibition of SAM-dependent MTases. This suppresses immune cell hyperactivation—a hallmark of autoimmune diseases like systemic lupus erythematosus (SLE) and psoriasis. SAHH’s centrality in methylation homeostasis positions it as a master regulator of immune function [4] [7] [9].
Table 1: Key Functions of SAHH in Immune Regulation
Biological Process | Consequence of SAHH Inhibition | Immunological Outcome | |
---|---|---|---|
DNA methylation | Altered T-cell differentiation genes | Reduced Th17 polarization; enhanced Treg function | |
TLR signaling | Impaired NF-κB/JNK activation | Decreased IL-6, IL-23, TNF-α production | |
Cytokine production | Hypomethylation of regulatory RNAs | Suppressed IL-17, IFN-γ, TGF-β secretion | |
Antigen presentation | Reduced HLA-DR/CD40 expression | Attenuated dendritic cell activation | [4] [5] [9] |
Dysregulated transmethylation contributes to autoimmune pathogenesis through:
SAHH inhibition disrupts these aberrant pathways by globally dampening MTase activity. Unlike single-cytokine inhibitors (e.g., anti-IL-17), SAHH targeting offers broad immunomodulation without complete immunosuppression [5] [9].
DZ2002 (methyl-(S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate; CAS 33231-14-0) is a stereospecific adenosine analog with the molecular formula C₁₀H₁₃N₅O₃ (MW 251.24 g/mol). Its structure features:
The ester linkage renders DZ2002 susceptible to carboxylesterase-mediated hydrolysis to its acid metabolite, DZA (4-(6-amino-9H-purin-9-yl)-2-hydroxybutyric acid). Despite rapid conversion in vivo (~90% of systemic exposure is DZA), the ester form is pharmacologically active due to superior cellular uptake. DZA retains SAHH inhibitory activity but with reduced potency compared to DZ2002 [3] [10].
Table 2: Structural Comparison of DZ2002 and Key Metabolite
Property | DZ2002 | DZA | |
---|---|---|---|
Chemical Structure | Methyl ester | Carboxylic acid | |
Molecular Weight | 251.24 g/mol | 237.23 g/mol | |
SAHH Inhibition (Ki) | 17.9 nM | >100 nM | |
Plasma Half-life (Rat) | 0.3–0.9 h | 1.3–5.1 h | |
Oral Bioavailability | 90–159% | N/A | [3] [10] |
Irreversible SAHH inhibitors (Type I, e.g., 3-deazaadenosine) form covalent bonds with NAD⁺ in SAHH’s catalytic site, causing permanent enzyme inactivation. While potent, these agents exhibit:
DZ2002’s reversible mechanism (Type III inhibition) confers distinct advantages:
Table 3: DZ2002 vs. Irreversible SAHH Inhibitors
Characteristic | DZ2002 (Type III) | Irreversible Inhibitors (Type I) | |
---|---|---|---|
Binding Mechanism | Non-covalent, competitive | Covalent NAD⁺ adduction | |
Cytotoxicity (IC₅₀) | >400 μM (HaCaT cells) | 10–50 μM | |
Methylation Inhibition | Transient, adjustable | Sustained, unregulated | |
In Vivo Efficacy Models | SLE, psoriasis, fibrosis, osteoarthritis | Limited to acute inflammation | |
Therapeutic Window | Wide | Narrow | [1] [4] [7] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1